Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate
Description
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate is a brominated indole derivative featuring a tert-butyl carbamate group linked via an ethyl chain to the 3-position of the indole ring. The 6-bromo and 2-methyl substituents on the indole core contribute to its distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing cannabinoid receptor ligands and other bioactive molecules . Its structural design balances lipophilicity and reactivity, enabling applications in targeted drug discovery.
Properties
IUPAC Name |
tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-10-12(7-8-18-15(20)21-16(2,3)4)13-6-5-11(17)9-14(13)19-10/h5-6,9,19H,7-8H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPRSGUXSBMZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Br)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination of 2-methylindole: The starting material, 2-methylindole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromo-2-methylindole.
Alkylation: The brominated indole is then alkylated with an appropriate alkylating agent to introduce the ethyl group at the 3-position of the indole ring.
Carbamate Formation: The final step involves the reaction of the alkylated indole with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Deprotection: The tert-butyl carbamate protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.
Oxidation: Products include indole-2,3-diones.
Reduction: Products include indolines.
Deprotection: The major product is the free amine derivative of the indole compound.
Scientific Research Applications
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer, antiviral, and anti-inflammatory agents.
Chemical Biology: The compound is used in the study of indole-based signaling pathways and their role in cellular processes.
Pharmaceutical Development: It serves as a building block for the development of new pharmaceutical drugs targeting specific molecular pathways.
Material Science: Indole derivatives, including this compound, are explored for their potential use in organic electronics and as fluorescent probes.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate is primarily related to its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to various protein targets, modulating their activity. The bromine atom and the carbamate group can also influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Calculated based on molecular formula.
Key Comparative Analysis
Substituent Position and Halogen Effects
- 6-Bromo vs. 5-Bromo : The target compound’s 6-bromo substituent (vs. 5-bromo in ) positions the halogen in a sterically accessible location, favoring interactions with hydrophobic pockets in receptor-binding sites. In contrast, 5-bromo derivatives may exhibit altered binding affinities due to positional isomerism .
- Bromo vs. Fluoro: The 6-fluoro analog replaces bromine with fluorine, reducing molecular weight and lipophilicity (cLogP ~3.5 vs. ~4.9 for bromo).
Linker Modifications
- Ethyl vs. Methyl Linkers: The ethyl linker in the target compound provides greater conformational flexibility compared to the methyl linker in . This flexibility is critical for optimizing interactions in elongated binding pockets, as seen in cannabinoid receptor ligands .
Additional Functional Groups
- Chloropropyl Substituent : The 3-chloropropyl group in introduces steric bulk and a reactive site for further derivatization. However, this may compromise metabolic stability due to increased susceptibility to enzymatic cleavage .
Biological Activity
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate (CAS Number: 910442-97-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, structure-activity relationships, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.25 g/mol. The structure includes a brominated indole moiety, which is known for its diverse biological properties.
Research indicates that compounds containing indole derivatives often exhibit a range of pharmacological effects, including:
- Anticancer Activity : Indole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Some studies suggest that indole-based compounds can protect neuronal cells from oxidative stress and neurodegeneration.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HepG2 (liver cancer) | 8.5 | Significant inhibition of cell growth |
| MCF-7 (breast cancer) | 12.0 | Induction of apoptosis |
| SH-SY5Y (neuroblastoma) | 10.5 | Neuroprotective effects observed |
These results indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining a favorable safety profile in non-cancerous cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Bromination : The presence of the bromine atom enhances the compound's interaction with biological targets, potentially increasing its potency.
- Carbamate Group : The carbamate moiety contributes to the compound's stability and solubility, which are crucial for its bioavailability.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various indole derivatives, including this compound. Results indicated that this compound effectively inhibited tumor growth in xenograft models, demonstrating its potential as an anticancer agent .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of indole derivatives in models of neurodegeneration. This compound was found to reduce oxidative stress markers and enhance cell viability in neuronal cultures exposed to neurotoxic agents .
Q & A
Q. Key Challenges :
- Regioselectivity : Ensuring bromination occurs exclusively at the 6-position of the indole ring.
- Steric Hindrance : The tert-butyl group may slow down coupling reactions, necessitating optimized catalysts (e.g., Pd-based for cross-coupling) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies protons and carbons in the indole, ethylcarbamate, and tert-butyl groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the indole and ethyl chains .
- Mass Spectrometry (HRMS/ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₀BrN₂O₂: ~369.07) .
- HPLC : Assesses purity (>95% required for biological assays), with reverse-phase C18 columns commonly used .
Advanced: How can X-ray crystallography and SHELX software elucidate the compound’s structural conformation?
Answer:
- Crystallization : Grow single crystals via vapor diffusion (e.g., using EtOAc/hexane). The bromine atom’s heavy-atom effect aids in phasing .
- SHELX Workflow :
- Validation : Check for R-factors (<5%) and electron density maps to confirm the tert-butyl group’s orientation and bromine placement .
Advanced: How can researchers address low yields in the coupling steps during synthesis?
Answer:
- Optimize Reaction Conditions :
- Temperature : Elevated temperatures (60–80°C) improve reactivity but may degrade sensitive groups; microwave-assisted synthesis can enhance efficiency .
- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of bromoindole intermediates, ensuring rigorous exclusion of oxygen .
- Purification : Replace column chromatography with preparative HPLC for polar byproducts .
- Yield Data : Pilot studies report yields ranging from 20% (unoptimized) to 76% (optimized conditions) .
Advanced: What strategies mitigate side reactions in brominated indole derivatives?
Answer:
- Protecting Groups : Temporarily protect the indole NH with Boc or SEM groups during bromination to prevent dimerization .
- Solvent Choice : Use DMF or DCE to stabilize intermediates and reduce nucleophilic side reactions .
- Additives : Add molecular sieves to scavenge HBr, minimizing acid-catalyzed decomposition .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent tert-butyl group hydrolysis .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electrophilicity : The C-Br bond’s polarization enhances susceptibility to nucleophilic substitution (e.g., SNAr) or Pd-catalyzed coupling (e.g., Suzuki, Heck) .
- Steric Effects : The 2-methyl group on the indole ring may hinder coupling at the 3-position, requiring bulky ligands (e.g., XPhos) to accelerate transmetalation .
Advanced: How to design biological activity assays for this compound?
Answer:
- Target Selection : Prioritize indole-interacting targets (e.g., serotonin receptors, kinases) based on structural analogs .
- Assay Types :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., tryptophan fluorescence quenching) .
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
- Control Compounds : Compare with non-brominated analogs to isolate the bromine’s effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
